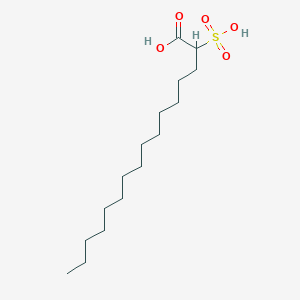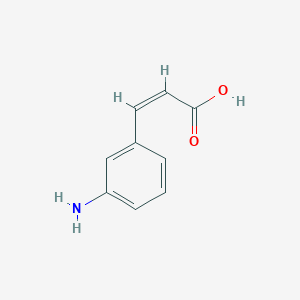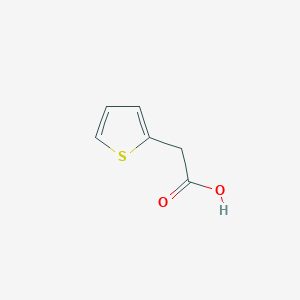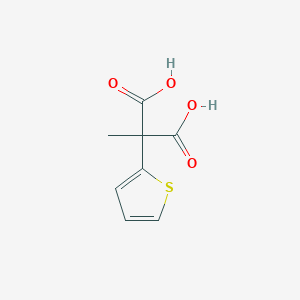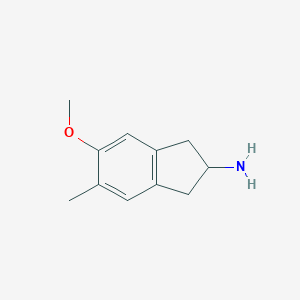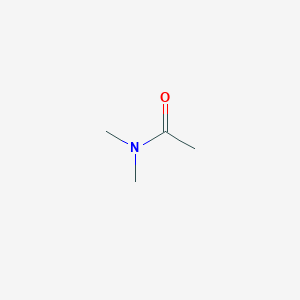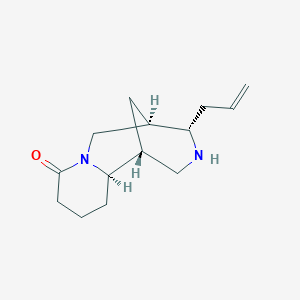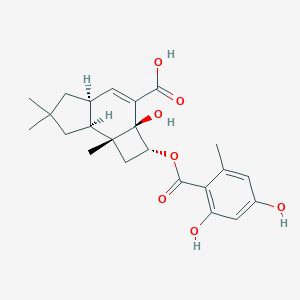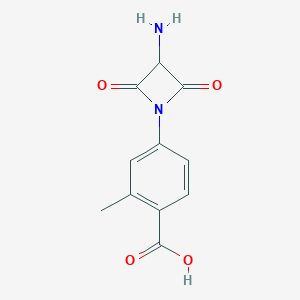
Cycloheptanone
Übersicht
Beschreibung
Cycloheptanone, also referred to as suberone, is a cyclic ketone . It is a colorless volatile liquid . Cycloheptanone is used as a precursor for the synthesis of pharmaceuticals .
Synthesis Analysis
Cycloheptanone was first synthesized by French chemist Jean-Baptiste Boussingault in 1836 from the calcium salt of dibasic suberic acid . It is still produced by the cyclization and decarboxylation of suberic acid or suberic acid esters . This reaction is typically conducted in the gas phase at 400–450 °C over alumina doped with zinc oxide or cerium oxide . Cycloheptanone can also be synthesized via the ring expansion of cyclohexanone . The process involves the reaction of cyclohexanone with diazomethane to form a seven-membered ring .Molecular Structure Analysis
Cycloheptanone is an organic compound with the formula C7H12O . It belongs to the family of cyclic ketones, sharing similar structural and chemical properties with them . Its structure involves a seven-membered carbon ring, with one of these carbon atoms participating in a ketone functional group . Analysis of the spectra shows that cycloheptanone is a nonrigid pseudorotating molecule with a twist‐chair average structure .Chemical Reactions Analysis
From a chemical perspective, cycloheptanone, like other ketones, exhibits moderate reactivity . It can undergo a plethora of reactions, including reduction, oxidation, and condensation . This broad reaction profile makes cycloheptanone a versatile building block in organic synthesis .Physical And Chemical Properties Analysis
Cycloheptanone manifests as a clear, colorless liquid at room temperature and is characterized by a mild, sweet, and slightly pungent odor reminiscent of camphor . Its molecular weight is approximately 112.17 g/mol .Wissenschaftliche Forschungsanwendungen
Intermediate in Organic Synthesis
Cycloheptanone, due to its reactivity and the presence of the ketone functional group, serves as a valuable intermediate in the synthesis of various complex organic molecules . Its broad reaction profile, including reduction, oxidation, and condensation, makes it a versatile building block in organic synthesis .
Perfumery and Flavoring
With its mild, sweet odor, cycloheptanone is occasionally used in the formulation of certain perfumes and flavors . Its slightly pungent odor, reminiscent of camphor, adds a unique note to the fragrance and flavor profiles .
Solvent
The polar nature of the ketone group in cycloheptanone allows it to act as a solvent for many organic compounds . This property is often harnessed in various industrial applications, where it can dissolve a wide range of substances .
Synthesis of Pharmaceuticals
Cycloheptanone is used as a precursor for the synthesis of pharmaceuticals . It is involved in the production of a spasmolytic agent and vasodilator, demonstrating its importance in the pharmaceutical industry .
Stereospecific Enzymatic Reactions
Cycloheptanone is also used in certain stereospecific enzymatic reactions . These reactions are crucial in the field of biochemistry, where the spatial arrangement of atoms in a molecule can significantly influence its function .
Safety Measures and Health Effects
Like many organic compounds, exposure to cycloheptanone may pose potential health risks . Inhalation, ingestion, or skin contact can lead to symptoms such as irritation, nausea, dizziness, and in severe cases, central nervous system depression . Hence, appropriate safety measures should be implemented when handling this compound .
Safety and Hazards
Like many organic compounds, exposure to cycloheptanone may pose potential health risks . Inhalation, ingestion, or skin contact can lead to symptoms such as irritation, nausea, dizziness, and in severe cases, central nervous system depression . Hence, appropriate safety measures should be implemented when handling this compound .
Wirkmechanismus
Cycloheptanone, also referred to as suberone, is a cyclic ketone . It is a colorless volatile liquid and is used as a precursor for the synthesis of pharmaceuticals . This article aims to provide an in-depth exploration of this intriguing compound.
Target of Action
Cycloheptanone, like other ketones, exhibits moderate reactivity . It can undergo a plethora of reactions, including reduction, oxidation, and condensation . This broad reaction profile makes cycloheptanone a versatile building block in organic synthesis .
Mode of Action
Cycloheptanone interacts with its targets through various chemical reactions. For instance, it can be reduced to cycloheptanol by certain microorganisms, including Mucor plumbeus, Mucor racemosus, and Penicillium chrysogenum . These microorganisms have been investigated for use in certain stereospecific enzymatic reactions .
Biochemical Pathways
Cycloheptanone is involved in several biochemical pathways. For example, it is a precursor to bencyclane, a spasmolytic agent and vasodilator . Additionally, pimelic acid is produced by the oxidative cleavage of cycloheptanone . Dicarboxylic acids such as pimelic acid are useful for the preparation of fragrances and certain polymers .
Result of Action
The result of cycloheptanone’s action depends on the specific reactions it undergoes. For instance, when reduced to cycloheptanol by certain microorganisms, it can participate in enzymatic reactions . When used as a precursor to bencyclane, it contributes to the spasmolytic and vasodilatory effects of this agent .
Eigenschaften
IUPAC Name |
cycloheptanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O/c8-7-5-3-1-2-4-6-7/h1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGZZMOTZOONQIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(=O)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8060113 | |
| Record name | Cycloheptanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8060113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid with a peppermint odor; [Hawley] | |
| Record name | Cycloheptanone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4583 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
178.5-179.5 @ 760 MM HG | |
| Record name | CYCLOHEPTANONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2819 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
INSOL IN WATER; SOL IN ETHER, VERY SOL IN ALCOHOL | |
| Record name | CYCLOHEPTANONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2819 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
0.9508 @ 20 °C/4 °C | |
| Record name | CYCLOHEPTANONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2819 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Cycloheptanone | |
CAS RN |
502-42-1 | |
| Record name | Cycloheptanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=502-42-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cycloheptanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000502421 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CYCLOHEPTANONE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9471 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cycloheptanone | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cycloheptanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8060113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cycloheptanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.216 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CYCLOHEPTANONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QH80295937 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | CYCLOHEPTANONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2819 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of Cycloheptanone?
A1: Cycloheptanone has a molecular formula of C₇H₁₂O and a molecular weight of 112.17 g/mol.
Q2: What spectroscopic data is available for characterizing Cycloheptanone?
A2: Researchers use various spectroscopic methods to characterize Cycloheptanone, including:
- Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR provide information about the hydrogen and carbon environments within the molecule, aiding in conformational analysis. [, ]
- Infrared Spectroscopy (IR): IR spectroscopy helps identify functional groups, such as the carbonyl group (C=O), which is prominent in Cycloheptanone. [, ]
- Ultraviolet-Visible Spectroscopy (UV-Vis): UV-Vis spectroscopy is valuable for studying electronic transitions within the molecule, particularly those involving the carbonyl group. [, ]
- Mass Spectrometry (MS): MS helps determine the molecular weight and fragmentation pattern of the molecule, assisting in structural elucidation. []
Q3: What is the preferred conformation of Cycloheptanone?
A3: Cycloheptanone is a non-rigid molecule. Research suggests it primarily adopts a twist-chair conformation, which is more energetically favorable than other possible conformations. []
Q4: How does the conformation of Cycloheptanone influence its reactivity?
A4: The twist-chair conformation impacts the accessibility of reactive sites, like the carbonyl group, influencing its reactions with nucleophiles. For instance, nucleophilic additions often show a preference for forming cis-cycloheptanol products due to the steric environment dictated by the twist-chair conformation. []
Q5: Can you describe a specific synthetic route to obtain Cycloheptanone derivatives?
A5: One approach to synthesize benzylidene-2-alkoxy-4-aryl-2,3-cycloalkenopyridine-3-carbonitrile derivatives, which are Cycloheptanone derivatives, involves a multi-component reaction:
Q6: How can Cycloheptanone be utilized in the synthesis of heterocyclic systems?
A6: Research highlights the use of 2-(2-furyl)cycloheptanone as an intermediate in the synthesis of novel heterocyclic systems.
- These adducts undergo aromatization and subsequent heterocyclization, leading to the formation of lactones or lactams, thereby providing access to diverse polyfunctionalized heterocyclic structures. []
Q7: How is the House-Meinwald Rearrangement employed with Cycloheptanone derivatives?
A7: The House-Meinwald Rearrangement offers a pathway to synthesize α-arylated cycloheptanones, structures known for their synthetic challenges.
- The spiro-epoxides then undergo a Bismuth triflate or Aluminum trichloride-catalyzed House-Meinwald rearrangement, leading to ring expansion and the formation of the desired α-arylated cycloheptanones. []
Q8: Are there any notable reactions involving the ammoximation of Cycloheptanone?
A8: Research indicates that Cycloheptanone exhibits high reactivity in ammoximation reactions using TS-1 and amorphous SiO₂–TiO₂ catalysts, with H₂O₂ and NH₃ as reagents. * Notably, cycloheptanone shows higher reactivity compared to other cyclic ketones like cyclopentanone, cyclohexanone, and cyclooctanone in these reactions. []
Q9: What are the potential applications of Cycloheptanone and its derivatives?
A9: While Cycloheptanone itself finds use as a solvent and in organic synthesis, research suggests potential applications for its derivatives:
- Pharmaceuticals: Some Cycloheptanone derivatives have shown anticonvulsant and anticancer activities. [, ] Further research is crucial to explore these properties and develop new drug candidates.
- Polymers: Cycloheptanone can be incorporated into polymers, potentially influencing their properties like solubility and thermal stability. [, ] This area requires further investigation to optimize polymer characteristics for specific applications.
- Liquid Crystals: Certain derivatives of Cycloheptanone exhibit mesomorphic behavior, making them interesting for liquid crystal applications. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

